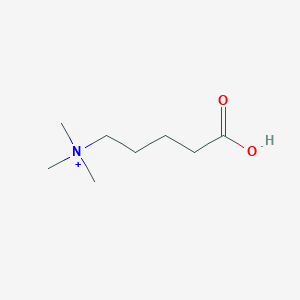
(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H9F2NO2. It is an important compound in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is converted to the corresponding cyanohydrin using hydrogen cyanide in the presence of a base.
Hydrolysis: The cyanohydrin is then hydrolyzed to form the corresponding amino acid.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors to modulate signaling pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Amino-3-(2,4-difluorophenyl)propanoic acid
- (S)-2-Amino-3-(2,5-difluorophenyl)propanoic acid
- (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid
Uniqueness
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of fluorine atoms on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1228561-26-9 |
|---|---|
Molekularformel |
C9H9F2NO2 |
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
AXIFQWRTBOFNKU-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)[C@@H](CC(=O)O)N)F |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)






